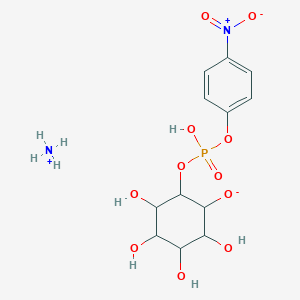
4-Nitrophenyl-myo-inositol-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl-myo-inositol-1-yl phosphate is a highly specific chromogenic substrate used for the detection, quantification, and characterization of phosphoinositide phosphatases. When cleaved by the target enzyme, it generates a highly absorbing 4-nitrophenyl moiety, producing a yellow color that can be measured spectrophotometrically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-myo-inositol-1-yl phosphate typically involves the phosphorylation of myo-inositol with 4-nitrophenyl phosphate. The reaction conditions often include the use of a suitable base and solvent to facilitate the phosphorylation process. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-myo-inositol-1-yl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phosphatases to release 4-nitrophenol and myo-inositol-1-phosphate.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of phosphatases under physiological conditions.
Major Products Formed
Hydrolysis: 4-Nitrophenol and myo-inositol-1-phosphate.
Reduction: 4-Aminophenyl-myo-inositol-1-yl phosphate.
Scientific Research Applications
4-Nitrophenyl-myo-inositol-1-yl phosphate is widely used in scientific research for:
Enzyme Assays: As a substrate for phosphoinositide phosphatases, it helps in the detection and quantification of these enzymes.
Biochemical Studies: Used to study the kinetics and mechanisms of enzyme-catalyzed reactions involving phosphoinositides.
Pharmaceutical Testing: Employed in the development and testing of drugs targeting phosphoinositide pathways.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl-myo-inositol-1-yl phosphate involves its cleavage by phosphoinositide phosphatases. The enzyme catalyzes the hydrolysis of the phosphate ester bond, releasing 4-nitrophenol and myo-inositol-1-phosphate. The 4-nitrophenol produced can be measured spectrophotometrically, providing a quantitative measure of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate: A simpler analog used as a substrate for phosphatases.
Myo-inositol-1-phosphate: Lacks the 4-nitrophenyl group and is used in different biochemical contexts.
Uniqueness
4-Nitrophenyl-myo-inositol-1-yl phosphate is unique due to its dual functionality, combining the properties of 4-nitrophenyl phosphate and myo-inositol-1-phosphate. This makes it a valuable tool for studying phosphoinositide phosphatases and related biochemical pathways .
Properties
IUPAC Name |
azanium;2,3,4,5-tetrahydroxy-6-[hydroxy-(4-nitrophenoxy)phosphoryl]oxycyclohexan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO11P.H3N/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(21,22)23-6-3-1-5(2-4-6)13(19)20;/h1-4,7-12,14-17H,(H,21,22);1H3/q-1;/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHOSGCTUVQPRG-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2[O-])O)O)O)O.[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2O11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)
![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)



![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

